molecular formula C9H10ClFO B8029688 2-Chloro-1-fluoro-4-(propan-2-yloxy)benzene

2-Chloro-1-fluoro-4-(propan-2-yloxy)benzene

Cat. No.: B8029688
M. Wt: 188.62 g/mol
InChI Key: GOYKODLCLIJAGN-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-(propan-2-yloxy)benzene is a chemical compound intended for research and development applications. This compound features a benzene ring substituted with chloro, fluoro, and isopropoxy functional groups, making it a potential building block in organic synthesis and materials science research. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's safety data sheet and handle all materials in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

2-chloro-1-fluoro-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYKODLCLIJAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Etherification

A common approach involves introducing the propan-2-yloxy group via nucleophilic substitution. Starting with 2-chloro-1-fluorophenol, the hydroxyl group is deprotonated using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). Isopropyl bromide is then added, facilitating the formation of the ether bond at the para position. Reaction conditions typically involve reflux at 80–100°C for 12–24 hours, yielding 2-chloro-1-fluoro-4-(propan-2-yloxy)benzene with approximately 65–75% efficiency.

Key Variables:

  • Base selection : Potassium carbonate outperforms sodium hydroxide due to reduced side reactions.

  • Solvent : DMF enhances nucleophilicity but requires rigorous drying to prevent hydrolysis.

Diazotization and Fluorination

Sequential Halogenation

This method begins with 4-(propan-2-yloxy)aniline. Diazotization using sodium nitrite in anhydrous hydrogen fluoride at 0–5°C generates a diazonium intermediate, which undergoes thermal decomposition to introduce fluorine at the ortho position. Subsequent chlorination via electrophilic substitution with chlorine gas in dichloromethane achieves the final product. The two-step process yields 58–63% overall.

Mechanism:

Ar-NH2NaNO2/HFAr-N2+ΔAr-F\text{Ar-NH}_2 \xrightarrow{\text{NaNO}_2/\text{HF}} \text{Ar-N}_2^+ \xrightarrow{\Delta} \text{Ar-F}
Chlorination proceeds via a Wheland intermediate stabilized by the electron-donating isopropoxy group.

Direct Coupling Strategies

Ullmann-Type Coupling

Aryl halides and alcohols are coupled using copper(I) catalysts. For example, 1-fluoro-2-chloro-4-iodobenzene reacts with isopropyl alcohol in the presence of CuI and 1,10-phenanthroline at 120°C. This method achieves 70–78% yield but requires expensive iodinated precursors.

Optimization Data:

CatalystLigandTemp (°C)Yield (%)
CuI1,10-phenanthroline12078
CuBrDMEDA10062

Continuous Flow Synthesis

Microreactor-Based Approach

Microchannel reactors enable precise temperature control and reduced reaction times. A mixture of 2-chloro-1-fluorophenol, isopropyl bromide, and K₂CO₃ in acetonitrile is pumped through a heated reactor at 150°C with a residence time of 5 minutes. This method achieves 85% conversion, surpassing batch processes.

Advantages:

  • Minimizes thermal degradation.

  • Scalable for industrial production.

Comparative Analysis of Methods

Yield and Purity

MethodYield (%)Purity (%)Key Limitation
NAS7598Long reaction time
Diazotization6395HF handling risks
Ullmann Coupling7897High catalyst cost
Continuous Flow8599Equipment cost

Mechanistic Insights and Side Reactions

Competing Pathways in NAS

The propan-2-yloxy group’s steric bulk occasionally directs electrophiles to the meta position, yielding 2-chloro-1-fluoro-3-(propan-2-yloxy)benzene as a byproduct (8–12%). Microwave-assisted synthesis at 100 W reduces this to <5% by accelerating the desired pathway.

Fluorine Retention Challenges

During chlorination, fluorine displacement occurs if Lewis acids like FeCl₃ are used. Alternatives such as SO₂Cl₂ in CCl₄ mitigate this issue, preserving >95% fluorine content.

Industrial Production Protocols

Pilot-Scale Synthesis

A patented method (CN110759806A) employs a two-stage pyrolysis to enhance purity:

  • Stage 1 : Heat diazonium intermediate to 30°C at 1°C/min.

  • Stage 2 : Gradual ramp to 50°C over 3 hours.
    This approach reduces polyhalogenated impurities from 15% to <3%.

Emerging Technologies

Photocatalytic Etherification

Visible-light-driven catalysis using eosin Y and tert-butyl hydroperoxide (TBHP) enables room-temperature synthesis. Preliminary data show 82% yield in 6 hours, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions typically produce biaryl compounds .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H12ClF O
Molecular Weight : 202.65 g/mol
CAS Number : 1369947-26-1

The compound features a chlorinated and fluorinated aromatic system with an isopropoxy group, which contributes to its unique reactivity and functional properties.

Organic Synthesis

2-Chloro-1-fluoro-4-(propan-2-yloxy)benzene serves as an important intermediate in the synthesis of complex organic molecules. It can participate in various coupling reactions, such as:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound can be utilized to form carbon-carbon bonds, crucial for synthesizing biaryl compounds and other complex structures.
  • Nucleophilic Substitution Reactions : The chlorine atom can be substituted by nucleophiles to create diverse derivatives, enhancing the compound's utility in synthetic organic chemistry.

Medicinal Chemistry

Research has indicated that compounds with similar structures exhibit biological activities, making this compound a candidate for pharmaceutical development:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess significant antibacterial properties, particularly against Gram-positive bacteria. For instance, related compounds have shown minimal inhibitory concentrations (MIC) ranging from 2.5 to 10 μg/ml against various strains .
Compound TypeMIC Range (μg/ml)Target Bacteria
1,3-Bis(aryloxy)propan-2-amines2.5 - 10Gram-positive strains

Material Science

The compound can also find applications in material science, particularly in the development of polymers and resins:

  • Polymer Synthesis : Its unique functional groups allow it to act as a monomer or co-monomer in polymerization reactions, leading to materials with tailored properties for specific applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of this compound against multidrug-resistant bacterial strains. The results indicated promising antibacterial activity, with some derivatives outperforming traditional antibiotics in terms of MIC values.

Case Study 2: Synthesis of Biaryl Compounds

In a series of experiments aimed at synthesizing biaryl compounds through Suzuki coupling reactions, this compound was successfully utilized as a coupling partner. The reaction conditions were optimized to yield high purity products with good overall yields .

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-(propan-2-yloxy)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic outcomes .

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Electron-donating groups (e.g., -OCH(CH₃)₂) : Activate the benzene ring toward electrophilic substitution, directing incoming substituents to meta/para positions. Bulkier groups like isopropoxy reduce solubility in polar solvents compared to methoxy .
  • Electron-withdrawing groups (e.g., -NO₂, -CF₃): Deactivate the ring but enhance stability against oxidative degradation. The nitro group in 2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene increases molecular polarity, favoring crystallinity.
  • Halogens (Cl/F) : Ortho/para Cl/F substituents create dipole moments, influencing intermolecular interactions and melting/boiling points. Fluorine’s high electronegativity enhances resistance to metabolic degradation in pharmaceutical contexts.

Physical-Chemical Properties

Predicted properties for this compound and analogs (based on experimental data from similar compounds):

Property Target Compound 2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene 2-Chloro-1-fluoro-4-methoxybenzene
Boiling Point (°C) ~250–280 (estimated) >300 (decomposes) ~240–260
Density (g/cm³) 1.25–1.30 (predicted) 1.45–1.50 1.20–1.25
Solubility Soluble in DCM, ethanol Soluble in DMF, DMSO Soluble in ethanol, ether
LogP (Octanol-Water) ~3.0 (estimated) ~2.5 ~2.8

The isopropoxy group in the target compound increases hydrophobicity (higher LogP) compared to methoxy analogs, making it more suitable for lipid-mediated applications .

Biological Activity

2-Chloro-1-fluoro-4-(propan-2-yloxy)benzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This compound's unique structure, featuring both chlorine and fluorine substituents along with an isopropoxy group, suggests potential biological activities that merit detailed exploration.

The chemical formula for this compound is C10H10ClF O, and it has a molecular weight of approximately 202.64 g/mol. The presence of electronegative halogens and an alkoxy group influences its reactivity and interactions with biological molecules.

Enzyme Interactions

Research indicates that compounds similar to this compound can act as substrates or inhibitors for various enzymes. These interactions can significantly affect metabolic pathways by altering enzyme kinetics through mechanisms such as competitive inhibition or allosteric modulation. For instance, studies have shown that halogenated compounds can modulate cytochrome P450 enzymes, which are crucial for drug metabolism.

Cellular Effects

The biological effects of this compound on cellular processes include modulation of cell signaling pathways and gene expression. Compounds with similar structures have been documented to influence the phosphorylation states of proteins involved in critical signaling cascades, leading to altered cellular responses such as proliferation and apoptosis .

The biological activity of this compound is likely mediated through its binding to specific biomolecular targets. This can involve:

  • Covalent bonding : Potentially forming stable complexes with nucleophilic sites on proteins.
  • Hydrogen bonding : Interacting with polar residues in enzyme active sites.
  • Van der Waals forces : Contributing to the stabilization of enzyme-substrate complexes.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of halogenated aromatic compounds found that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity .

Case Study 2: Anticancer Properties

In cancer research, compounds with similar structural features have shown promise as potential anticancer agents. For example, certain derivatives have been identified as effective inhibitors of cancer cell proliferation by inducing apoptosis in prostate cancer cell lines through the modulation of androgen receptor activity .

Data Tables

Property Value
Molecular FormulaC10H10ClF O
Molecular Weight202.64 g/mol
Biological TargetsEnzymes, Receptors
Potential ApplicationsAntimicrobial, Anticancer
Biological Activity Effect
Enzyme InhibitionYes
AntimicrobialYes
AnticancerYes

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-1-fluoro-4-(propan-2-yloxy)benzene, and how are intermediates purified?

A multi-step synthesis is typically employed. For example, nucleophilic aromatic substitution (SNAr) under basic conditions can introduce the propan-2-yloxy group. A fluorinated precursor like 1-chloro-4-fluorobenzene (CAS 352-33-0) can be reacted with isopropyl alcohol in the presence of cesium carbonate (Cs₂CO₃) to promote alkoxylation . Purification involves column chromatography (silica gel, non-polar solvents like pentane) and recrystallization to isolate intermediates. Reaction yields (~30%) and purity (>95%) are confirmed via GC-MS and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced deshielding at C-1 and C-4).
  • IR : Confirms C-F (1090–1150 cm⁻¹) and aryl ether (C-O, 1200–1250 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (e.g., m/z ≈ 202.03 for C₉H₉ClFO).
  • X-ray Diffraction : For crystalline derivatives, SHELX software refines bond lengths/angles (e.g., C-Cl: ~1.73 Å, C-F: ~1.34 Å) .

Q. How does the substituent arrangement influence reactivity in electrophilic substitution?

The electron-withdrawing Cl and F groups at positions 1 and 2 deactivate the benzene ring, directing electrophiles to the para position (relative to the isopropyloxy group). Steric hindrance from the isopropyl group limits meta substitution. Nitration trials with HNO₃/H₂SO₄ show preferential para-nitro product formation .

Q. What are the solubility and stability profiles under standard lab conditions?

The compound is lipophilic (logP ≈ 2.8) and soluble in dichloromethane, ether, and THF. Stability tests indicate decomposition above 200°C (DSC/TGA). Hydrolysis under acidic conditions cleaves the ether bond, releasing isopropyl alcohol and chlorinated byproducts .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Store in a cool, dry place (<25°C) away from oxidizers.
  • Dispose of waste via halogenated solvent disposal protocols .

Advanced Research Questions

Q. How can crystal structure determination resolve ambiguities in substituent orientation?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (λ = 0.71073 Å, Mo-Kα radiation) provides precise spatial data. For example, torsional angles between the isopropyloxy group and benzene plane (~60°) indicate steric repulsion. Hydrogen bonding networks (e.g., C-H···F interactions) stabilize the lattice .

Q. What computational methods predict its environmental persistence or toxicity?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model bond dissociation energies (BDEs) for degradation pathways. Quantitative Structure-Activity Relationship (QSAR) models using PubChem descriptors (e.g., topological polar surface area ≈ 9.8 Ų) estimate bioaccumulation potential .

Q. What mechanistic insights explain its behavior in photoredox catalysis?

Under blue-light irradiation, the compound participates in radical cross-coupling via a halogen-atom transfer (XAT) mechanism. Electron-deficient aromatic rings stabilize radical intermediates, enabling C-C bond formation with alkynes or alkenes (e.g., using 4CzIPN as a photocatalyst) .

Q. How do structural analogs differ in biological activity?

Comparative studies with 2-chloro-4-fluoro-5-(pyrimidinyl)benzoic acid (CAS 130683-46-4) reveal that substituting the isopropyloxy group with pyrimidine enhances kinase inhibition (IC₅₀ reduced by ~50%). Substituent electronegativity correlates with target binding affinity .

Q. What experimental designs assess degradation pathways in environmental matrices?

  • Hydrolysis : Monitor via HPLC at pH 2–12; half-life (t₁/₂) >100 hrs at neutral pH.
  • Photolysis : UV-Vis irradiation (254 nm) in aqueous solutions generates chlorophenolic derivatives.
  • Microbial degradation : Use soil slurry assays (OECD 307) with LC-MS/MS to track metabolite formation .

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